molecular formula C20H19FN4O2 B2385746 1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea CAS No. 1021112-38-8

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea

Cat. No. B2385746
M. Wt: 366.396
InChI Key: WUGGTYWFZSFYTH-UHFFFAOYSA-N
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Description

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of B-cell malignancies.

Scientific Research Applications

Antioxidant Activity

Research on derivatives of pyridazine, a core structure related to the compound , has shown potential in the synthesis of compounds with significant antioxidant activity. For example, a study synthesized various derivatives to evaluate their antioxidant potential, underscoring the importance of this chemical scaffold in developing new antioxidant agents (George, Sabitha, Kumar, & Ravi, 2010).

Antimicrobial and Antibacterial Agents

Compounds containing pyridazinone units have been explored for their antibacterial properties. A study focused on synthesizing heterocyclic compounds with a sulfonamido moiety, revealing that several derivatives exhibited high antibacterial activity, indicating the utility of such structures in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Anticancer Research

The synthesis and evaluation of pyridazine derivatives for their anticancer activity have been a significant area of interest. A study synthesized a variety of pyridazine carbonitrile derivatives, evaluating their antibacterial and antitumor activities. This research highlights the potential of pyridazine-based compounds in developing novel anticancer therapies (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Material Science Applications

In the field of materials science, pyridazine derivatives have been investigated for their utility as electron transport layers in polymer solar cells. A study demonstrated that urea-doped ZnO films, which might share structural similarities with the compound , significantly improved the efficiency of polymer solar cells, showcasing the role of such compounds in enhancing renewable energy technologies (Wang, Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018).

properties

IUPAC Name

1-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-14-2-8-17(9-3-14)23-20(26)22-12-13-27-19-11-10-18(24-25-19)15-4-6-16(21)7-5-15/h2-11H,12-13H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGGTYWFZSFYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea

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